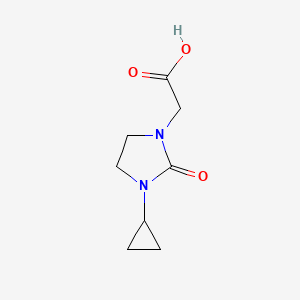![molecular formula C17H19N5O5 B2751222 ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate CAS No. 941887-22-5](/img/structure/B2751222.png)
ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound contains several functional groups, including imidazo, triazin, and acetamido, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate can be achieved through a multi-step process:
Starting Materials: : The synthesis often begins with the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate.
Formation of Triazine Ring: : The intermediate undergoes cyclization with cyanamide to form the triazine ring.
Introduction of Imidazo Ring: : The triazine compound is then reacted with ethyl glycinate, leading to the formation of the imidazo ring structure.
Final Esterification: : The final step involves esterification with acetic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. Reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: : Reduction reactions may target the imidazo or triazine rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Reagents such as halides, sulfonates, or nitrates under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: : Oxidized derivatives of the phenyl ring.
Reduction: : Reduced imidazo or triazine analogs.
Substitution: : Substituted compounds with different functional groups (e.g., halides, sulfonates).
Applications De Recherche Scientifique
Ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate has various applications in scientific research, including:
Chemistry
Catalysis: : As a potential catalyst in organic reactions.
Material Science: : In the synthesis of advanced materials and polymers.
Biology
Biological Probes: : Used as a probe to study enzyme mechanisms and cellular processes.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
Chemical Manufacturing: : Employed in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways:
Molecular Targets
Enzymes: : Can inhibit or activate enzymes by binding to active sites or allosteric sites.
Receptors: : May interact with cellular receptors, altering signal transduction pathways.
Pathways Involved
Metabolic Pathways: : Alters metabolic processes by influencing key enzymes.
Cell Signaling: : Affects signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Comparing ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate with other compounds reveals its unique features:
Similar Compounds
Ethyl 2-(3,4-dioxo-3,4-dihydro-2H-benzo[c][1,2,6]oxadiazin-1-yl)acetate
Ethyl 2-(2-(3,4-dioxo-5,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)propanoate
Uniqueness
Functional Groups: : The combination of imidazo, triazin, and acetamido groups in a single molecule.
Chemical Reactivity: : Exhibits unique reactivity patterns due to its complex structure.
Applications: : Diverse applications in different scientific fields.
This compound’s complex structure and versatile chemistry make it an interesting subject for further research and development. Whether you are exploring its reactivity, potential therapeutic uses, or industrial applications, there’s always something new to discover with this compound.
Propriétés
IUPAC Name |
ethyl 2-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-2-27-14(24)10-18-13(23)11-22-16(26)15(25)21-9-8-20(17(21)19-22)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYATBOPQVJWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)
![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)


![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)
![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)
![2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2751151.png)
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)




